molecular formula C11H10N4S B13060695 6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

Cat. No.: B13060695
M. Wt: 230.29 g/mol
InChI Key: KRQJIOVTUDXCDZ-UHFFFAOYSA-N
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Description

Introduction to 6-(3-Methylphenyl)imidazo[2,1-b]thiadiazol-5-amine

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Systematic Classification

The systematic name 6-(3-methylphenyl)imidazo[2,1-b]thiadiazol-5-amine follows IUPAC conventions for fused bicyclic systems. The base structure comprises an imidazo[2,1-b]thiadiazole core, where:

  • The imidazole ring (positions 1–2) fuses with the 1,3,4-thiadiazole ring (positions 3–5) via bonds between imidazole-C2 and thiadiazole-N1.
  • A 3-methylphenyl group occupies position 6, while an amine substituent resides at position 5.

Table 1 summarizes key identifiers:

Property Value
CAS Registry Number 1432682-09-1
Molecular Formula $$ \text{C}{11}\text{H}{10}\text{N}_{4}\text{S} $$
Molecular Weight 230.29 g/mol
IUPAC Name 6-(3-Methylphenyl)imidazo[2,1-b]thiadiazol-5-amine
Molecular Geometry and Stereoelectronic Properties

X-ray crystallography and computational models reveal a planar bicyclic system with bond lengths characteristic of aromatic delocalization. Key features include:

  • Bond Alternation : The imidazole moiety exhibits bond lengths of 1.37–1.41 Å (C–N) and 1.32–1.35 Å (C–C), while the thiadiazole ring shows shorter C–S bonds (1.70–1.72 Å).
  • Electron Distribution : The sulfur atom’s electronegativity induces partial positive charge at adjacent carbons, enhancing electrophilic reactivity at positions 3 and 5.
  • Substituent Effects : The 3-methylphenyl group introduces steric bulk orthogonal to the bicyclic plane, influencing π-stacking interactions in biological targets.
Tautomerism and Conformational Dynamics

The compound exhibits two primary tautomeric forms (Figure 1):

  • Amino-thiadiazole tautomer : Dominant in polar solvents, with the amine group at C5 and protonation at N4.
  • Imino-thiadiazoline tautomer : Favored in nonpolar media, featuring a conjugated imine (C5=N) and thiadiazoline-like saturation.

Conformational analysis via NMR shows restricted rotation of the 3-methylphenyl group due to steric clash with the imidazole N1–H, yielding a 15 kcal/mol rotational barrier.

Historical Context and Discovery Timeline

The imidazo[2,1-b]thiadiazole scaffold first emerged in 1950s heterocyclic chemistry studies, but synthetic routes to 5-aminosubstituted derivatives remained underdeveloped until the 21st century. Key milestones include:

  • 2000s : Advances in cyclocondensation techniques enabled the synthesis of 5-amino-imidazothiadiazoles via reactions between 2-mercaptoimidazoles and α-haloketones.
  • 2015 : A landmark study demonstrated the utility of 6-aryl imidazothiadiazoles as kinase inhibitors, spurring interest in 3-methylphenyl variants.
  • 2024 : Commercial availability of 6-(3-methylphenyl)imidazo[2,1-b]thiadiazol-5-amine from suppliers like BLD Pharm and Appchem marked its entry into high-throughput screening libraries.

Significance in Heterocyclic Chemistry Research

This compound’s importance stems from three factors:

  • Synthetic Versatility : The C5 amine and C6 aryl positions serve as handles for cross-coupling and nucleophilic substitution, enabling rapid diversification.
  • Pharmacophore Potential : Imidazothiadiazoles exhibit broad bioactivity, with 6-aryl derivatives showing nanomolar inhibition of TGF-β receptors and p38α kinases.
  • Electronic Tunability : Substituent effects on the bicyclic system modulate HOMO-LUMO gaps, facilitating optoelectronic applications.

Ongoing research focuses on exploiting these traits to develop targeted therapies for fibrosis, cancer, and inflammatory disorders.

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

InChI

InChI=1S/C11H10N4S/c1-7-3-2-4-8(5-7)9-10(12)15-11(14-9)16-6-13-15/h2-6H,12H2,1H3

InChI Key

KRQJIOVTUDXCDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C(=N2)SC=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 3-methylphenylthiosemicarbazide. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the desired imidazo[2,1-b][1,3,4]thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity
    • Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly tyrosine kinases. This inhibition can interfere with cell signaling pathways critical for tumor growth and survival.
    • Case Study : In studies involving mesothelioma cell lines (MesoII and STO), the compound inhibited focal adhesion kinase (FAK) phosphorylation, leading to reduced cell viability. The IC₅₀ values ranged from 0.59 to 2.81 μM, suggesting significant potential as an anticancer agent .
  • Combination Therapy
    • The compound has been explored in combination with gemcitabine, a standard chemotherapy drug for pancreatic cancer. It enhances gemcitabine's efficacy by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1), improving drug uptake in cancer cells .

Antimicrobial Properties

Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles exhibit antimicrobial activities against various pathogens. The unique structure of 6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine may contribute to its effectiveness against bacterial and fungal strains .

Synthesis and Chemical Reactions

The synthesis of 6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 3-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form an intermediate that is cyclized under acidic conditions.

Major Reactions

  • Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution : The amino group can undergo nucleophilic substitution reactions with various nucleophiles.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation and survival of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine are influenced by substituent variations on the phenyl ring and the core heterocycle. Below is a systematic comparison with structurally analogous derivatives:

Structural Analogs and Substituent Effects

  • 6-(4-Substituted Phenyl) Derivatives: Substitution at the para position of the phenyl ring (e.g., 4-chloro, 4-methoxy) often enhances bioactivity. For instance, 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde exhibited potent cytotoxicity (IC50 = 0.79–1.6 μM) against leukemia cells, attributed to electron-withdrawing chloro groups enhancing target binding .
  • 2-Substituted Derivatives :
    Derivatives with bulky groups at position 2, such as 2-(4-chlorobenzyl), demonstrated enhanced apoptotic activity by inducing caspase-3 activation and phosphatidylserine externalization . The absence of a 2-substituent in 6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine may limit its interaction with hydrophobic enzyme pockets.

Pharmacological Mechanisms

While 6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine’s exact mechanism remains uncharacterized, analogs with similar substituents inhibit 15-lipoxygenase (anti-inflammatory ) or induce apoptosis via caspase-3 activation . Para-substituted derivatives often target kinase enzymes (e.g., TGF-β receptor), whereas 3-methylphenyl derivatives may favor cyclooxygenase or lipoxygenase pathways due to steric and electronic effects .

Biological Activity

The compound 6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is part of a broader class of imidazo[2,1-b][1,3,4]thiadiazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial treatment.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₀N₄S
  • Molecular Weight : 230.29 g/mol
  • CAS Number : 1432679-69-0

The compound features a thiadiazole ring fused with an imidazole moiety and a methylphenyl substituent, which is believed to enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives in cancer therapy. For instance:

  • Inhibition of Focal Adhesion Kinase (FAK) : A study evaluated several derivatives for their ability to inhibit FAK phosphorylation in pancreatic cancer cells. Compounds showed IC₅₀ values ranging from 0.59 to 2.81 μM against mesothelioma cell lines (MesoII and STO). The inhibition of FAK was correlated with reduced cell proliferation and migration .
  • Combination with Gemcitabine : The same study found that these compounds could enhance the efficacy of gemcitabine by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1), thus improving drug uptake in cancer cells .

Antimicrobial Activity

The imidazo[2,1-b][1,3,4]thiadiazole scaffold has also demonstrated antimicrobial properties:

  • Antibacterial Screening : Compounds containing this scaffold were tested against various bacterial strains. Notably, certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds were effective against Staphylococcus aureus and Escherichia coli, showcasing a broad spectrum of antimicrobial action .

The biological activity of 6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound's structure allows it to interact with key enzymes involved in tumor progression and microbial survival.
  • Induction of Apoptosis : Some derivatives have shown the ability to induce apoptosis in cancer cells without causing cell cycle arrest, indicating a potential for selective targeting of malignant cells .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC₅₀ Values (μM)Notes
AnticancerFAK Inhibition0.59 - 2.81Enhances gemcitabine efficacy
AntimicrobialVarious Bacterial StrainsVariableEffective against Staphylococcus aureus, E. coli
Apoptosis InductionTumor Cell LinesNot specifiedInduces apoptosis without cell cycle arrest

Case Study: FAK Inhibition in Mesothelioma

In a specific study involving mesothelioma cell lines (MesoII and STO), the compound's ability to inhibit FAK phosphorylation was linked to reduced tumor cell viability. This suggests that targeting FAK may provide a novel therapeutic strategy for treating aggressive cancers like mesothelioma .

Q & A

Q. What are the most efficient synthetic routes for 6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions involving aldehydes, semicarbazides, and isocyanides. A one-pot, four-component method using microwave-assisted synthesis improves efficiency, reducing reaction times to 2–4 hours with yields up to 85% under optimized conditions (e.g., 80°C in DMF with K₂CO₃ as a base) . Conventional methods involve sequential cyclization of thiosemicarbazides with carboxylic acids, followed by halogenation (e.g., N-bromosuccinimide for bromination at the C5 position) . Key variables affecting yield include solvent polarity, temperature, and catalyst selection.

Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming aromatic proton environments and heterocyclic ring substitution patterns. For example, the methyl group at the 3-methylphenyl moiety appears as a singlet at δ 2.35–2.40 ppm .
  • IR spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) bonds confirm the thiadiazole core .
  • DFT calculations : Compare experimental and computed vibrational spectra to validate molecular geometry .

Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?

  • Enzyme inhibition : Test against 15-lipoxygenase (15-LOX) or α-glucosidase using spectrophotometric assays (IC₅₀ values typically <10 µM for active derivatives) .
  • Antimicrobial activity : Use broth microdilution to determine MIC values against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to identify growth inhibition at 24–48 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitution) impact biological activity and selectivity?

  • Substituent effects : Bromination at C5 enhances anticancer activity (e.g., IC₅₀ = 3.2 µM vs. 12.5 µM for non-brominated analogs) by increasing electrophilicity and target binding affinity .
  • Aromatic substitution : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve 15-LOX inhibition (ΔIC₅₀ = 40%) by stabilizing π-π interactions in the enzyme’s hydrophobic pocket .
  • Contradictions : Some studies report reduced activity with bulky substituents due to steric hindrance, necessitating molecular docking to optimize substituent size .

Q. What experimental and computational strategies resolve contradictions in reported biological data?

  • Dose-response validation : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends to identify critical functional groups .
  • Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., RMSD <2 Å over 100 ns trajectories) to confirm mechanistic hypotheses .

Q. How can regioselective functionalization be achieved for targeted drug design?

  • Protecting groups : Use tert-butyldiphenylsilyl (TBDPS) to block reactive amines during halogenation or cross-coupling reactions .
  • Catalytic systems : Pd(PPh₃)₄ with BINAP ligand enables Suzuki-Miyaura coupling of aryl boronic acids to the thiadiazole core (yields >75%) .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclocondensation steps by reducing side reactions .

Q. What are the challenges in scaling up synthesis while maintaining purity and reproducibility?

  • Impurity control : Monitor byproducts (e.g., sulfoxides from over-oxidation) using HPLC-MS and optimize column chromatography conditions .
  • Batch consistency : Implement in-line FTIR for real-time reaction monitoring during large-scale microwave synthesis .
  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

MethodConditionsYieldKey AdvantageReference
One-pot multicomponentMicrowave, DMF, K₂CO₃, 80°C85%Rapid, high yield
HalogenationNBS, CCl₄, 0°C→RT72%Regioselective bromination
Cross-couplingPd(PPh₃)₄, BINAP, toluene, 90°C78%Functional group diversification

Q. Table 2: Biological Activity vs. Substituents

SubstituentTargetIC₅₀ (µM)Mechanism InsightsReference
5-BromoMCF-7 cells3.2DNA intercalation via planar core
3-CF₃-phenyl15-LOX0.8Hydrophobic pocket binding
4-Methoxyα-Glucosidase12.5Competitive inhibition

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